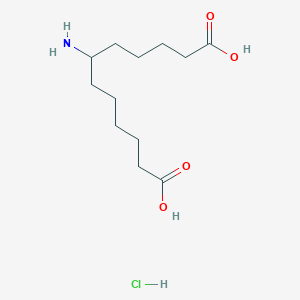![molecular formula C12H18N2O5S2 B4884493 N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine](/img/structure/B4884493.png)
N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine
Descripción general
Descripción
N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine (DSCG) is a chemical compound that has been widely used in scientific research due to its unique properties. DSCG is a sulfonamide derivative of the amino acid β-alanine and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine exerts its inhibitory effect on CA enzymes by binding to the active site of the enzyme and blocking the binding of substrate molecules. The binding of this compound to CA enzymes is reversible, and the degree of inhibition depends on the concentration of this compound and the affinity of the enzyme for the inhibitor.
Biochemical and Physiological Effects
In addition to its inhibitory effect on CA enzymes, this compound has been shown to have a variety of other biochemical and physiological effects. This compound has been shown to inhibit the activity of glutamate decarboxylase, an enzyme involved in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA). This inhibition of GABA synthesis has been shown to have anticonvulsant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine in lab experiments is its high potency and specificity for CA enzymes. This allows for precise control of CA activity and the ability to study the physiological effects of CA inhibition. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful control of the concentration of this compound is required to avoid toxicity and ensure accurate experimental results.
Direcciones Futuras
There are several future directions for research involving N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine. One direction is the development of more potent and selective CA inhibitors for therapeutic use. Another direction is the investigation of the role of CA enzymes in cancer progression and the potential use of CA inhibitors as anticancer agents. Additionally, the use of this compound as a tool for studying the physiological effects of CA inhibition in animal models could lead to a better understanding of the role of CA enzymes in health and disease.
Conclusion
In conclusion, this compound (this compound) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been shown to have a variety of biochemical and physiological effects, including inhibition of carbonic anhydrase enzymes and anticonvulsant effects. While this compound has advantages for lab experiments, such as its high potency and specificity, careful control of its concentration is required to avoid toxicity. Future research involving this compound could lead to the development of new therapeutic agents and a better understanding of the role of carbonic anhydrase enzymes in health and disease.
Aplicaciones Científicas De Investigación
N-({4-[(diethylamino)sulfonyl]-2-thienyl}carbonyl)-beta-alanine has been widely used in scientific research due to its ability to inhibit the activity of carbonic anhydrase (CA) enzymes. CA enzymes are involved in a variety of physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of CA activity has been shown to have therapeutic potential for a variety of diseases, including glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
3-[[4-(diethylsulfamoyl)thiophene-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5S2/c1-3-14(4-2)21(18,19)9-7-10(20-8-9)12(17)13-6-5-11(15)16/h7-8H,3-6H2,1-2H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGPRDJENJFNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine](/img/structure/B4884412.png)

![N-[4-(aminocarbonyl)phenyl]-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4884421.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4884431.png)


![2-[(4-hydroxy-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B4884469.png)
![1-allyl-5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4884472.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4884494.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4884497.png)
![[1-[(2,4-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B4884500.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4884506.png)